Cas no 2490403-90-0 (1-(3-ethyl-1H-indol-6-yl)methanamine hydrochloride)
1-(3-ethyl-1H-indol-6-yl)methanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- EN300-27108830
- Z4605014927
- 1-(3-ethyl-1H-indol-6-yl)methanamine hydrochloride
- (3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride
- 2490403-90-0
- 1H-Indole-6-methanamine, 3-ethyl-, hydrochloride (1:1)
-
- MDL: MFCD32852811
- Inchi: 1S/C11H14N2.ClH/c1-2-9-7-13-11-5-8(6-12)3-4-10(9)11;/h3-5,7,13H,2,6,12H2,1H3;1H
- InChI Key: LESWSCYUZOVLKB-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC(CN)=C2)C(CC)=C1.[H]Cl
Computed Properties
- Exact Mass: 210.0923762g/mol
- Monoisotopic Mass: 210.0923762g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.8Ų
1-(3-ethyl-1H-indol-6-yl)methanamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27108830-0.05g |
1-(3-ethyl-1H-indol-6-yl)methanamine hydrochloride |
2490403-90-0 | 95.0% | 0.05g |
$275.0 | 2025-03-20 | |
| Enamine | EN300-27108830-0.1g |
1-(3-ethyl-1H-indol-6-yl)methanamine hydrochloride |
2490403-90-0 | 95.0% | 0.1g |
$410.0 | 2025-03-20 | |
| Enamine | EN300-27108830-0.25g |
1-(3-ethyl-1H-indol-6-yl)methanamine hydrochloride |
2490403-90-0 | 95.0% | 0.25g |
$586.0 | 2025-03-20 | |
| Enamine | EN300-27108830-0.5g |
1-(3-ethyl-1H-indol-6-yl)methanamine hydrochloride |
2490403-90-0 | 95.0% | 0.5g |
$925.0 | 2025-03-20 | |
| Enamine | EN300-27108830-1.0g |
1-(3-ethyl-1H-indol-6-yl)methanamine hydrochloride |
2490403-90-0 | 95.0% | 1.0g |
$1185.0 | 2025-03-20 | |
| Enamine | EN300-27108830-2.5g |
1-(3-ethyl-1H-indol-6-yl)methanamine hydrochloride |
2490403-90-0 | 95.0% | 2.5g |
$2324.0 | 2025-03-20 | |
| Enamine | EN300-27108830-5.0g |
1-(3-ethyl-1H-indol-6-yl)methanamine hydrochloride |
2490403-90-0 | 95.0% | 5.0g |
$3438.0 | 2025-03-20 | |
| Enamine | EN300-27108830-10.0g |
1-(3-ethyl-1H-indol-6-yl)methanamine hydrochloride |
2490403-90-0 | 95.0% | 10.0g |
$5099.0 | 2025-03-20 | |
| Enamine | EN300-27108830-1g |
1-(3-ethyl-1H-indol-6-yl)methanamine hydrochloride |
2490403-90-0 | 95% | 1g |
$1185.0 | 2023-09-11 | |
| Enamine | EN300-27108830-5g |
1-(3-ethyl-1H-indol-6-yl)methanamine hydrochloride |
2490403-90-0 | 95% | 5g |
$3438.0 | 2023-09-11 |
1-(3-ethyl-1H-indol-6-yl)methanamine hydrochloride Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 1-(3-ethyl-1H-indol-6-yl)methanamine hydrochloride
Research Brief on 1-(3-ethyl-1H-indol-6-yl)methanamine hydrochloride (CAS: 2490403-90-0)
1-(3-ethyl-1H-indol-6-yl)methanamine hydrochloride (CAS: 2490403-90-0) is a novel indole derivative that has recently gained attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its ethyl-substituted indole core and primary amine hydrochloride salt, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, positioning it as a candidate for further drug development.
The synthesis of 1-(3-ethyl-1H-indol-6-yl)methanamine hydrochloride involves multi-step organic reactions, including the alkylation of indole derivatives and subsequent functional group transformations. Researchers have optimized the synthetic route to achieve high yields and purity, which is critical for its application in biological studies. The compound's structural features, such as the presence of the ethyl group at the 3-position of the indole ring, are believed to enhance its binding affinity to specific biological targets.
Pharmacological evaluations of 1-(3-ethyl-1H-indol-6-yl)methanamine hydrochloride have revealed its activity as a modulator of serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. These receptors are implicated in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Preliminary in vitro and in vivo studies suggest that the compound exhibits selective binding and functional activity, making it a potential lead for the development of novel psychotropic agents.
In addition to its neurological applications, recent research has explored the compound's potential in oncology. Studies have demonstrated that 1-(3-ethyl-1H-indol-6-yl)methanamine hydrochloride can inhibit the proliferation of certain cancer cell lines by interfering with key signaling pathways. The exact mechanism of action is still under investigation, but early findings indicate that the compound may act through the modulation of apoptosis-related proteins or cell cycle regulators.
Despite these promising findings, further research is needed to fully elucidate the therapeutic potential and safety profile of 1-(3-ethyl-1H-indol-6-yl)methanamine hydrochloride. Current studies are focused on optimizing its pharmacokinetic properties, such as bioavailability and metabolic stability, to enhance its suitability for clinical development. Additionally, toxicological assessments are underway to ensure its safety for potential human use.
In conclusion, 1-(3-ethyl-1H-indol-6-yl)methanamine hydrochloride represents a promising compound in the field of chemical biology and medicinal chemistry. Its unique structural features and diverse pharmacological activities make it a valuable candidate for further research and development. Continued efforts in synthetic optimization, mechanistic studies, and preclinical evaluations will be essential to unlock its full therapeutic potential.
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